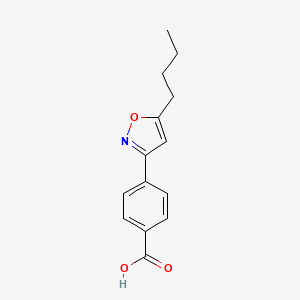![molecular formula C11H13F5Si B14198527 (Butan-2-yl)(difluoro)[3-(trifluoromethyl)phenyl]silane CAS No. 918447-02-6](/img/structure/B14198527.png)
(Butan-2-yl)(difluoro)[3-(trifluoromethyl)phenyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butan-2-yl)(difluoro)[3-(trifluoromethyl)phenyl]silane is a chemical compound characterized by the presence of a butan-2-yl group, two fluorine atoms, and a 3-(trifluoromethyl)phenyl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Butan-2-yl)(difluoro)[3-(trifluoromethyl)phenyl]silane typically involves the reaction of a suitable silane precursor with a difluorobutane and a trifluoromethylphenyl reagent. The reaction conditions often require the use of a catalyst, such as a transition metal complex, and may be carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives with reduced functional groups.
Substitution: This compound can participate in substitution reactions, where the fluorine atoms or the trifluoromethyl group are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Silanol, siloxane derivatives.
Reduction: Reduced silane derivatives.
Substitution: Functionalized silane derivatives.
Scientific Research Applications
Chemistry: (Butan-2-yl)(difluoro)[3-(trifluoromethyl)phenyl]silane is used as a building block in organic synthesis, particularly in the development of novel organosilicon compounds with unique properties.
Biology: In biological research, this compound may be used as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals and agrochemicals.
Medicine: The compound’s derivatives are investigated for their potential therapeutic applications, including as antifungal or antibacterial agents.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Butan-2-yl)(difluoro)[3-(trifluoromethyl)phenyl]silane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of fluorine atoms and the trifluoromethyl group enhances the compound’s ability to form strong interactions with target molecules, thereby influencing their activity.
Comparison with Similar Compounds
- (Butan-2-yl)(difluoro)[3-(trifluoromethyl)phenyl]silane
- (Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane
- (Butan-2-yl)(difluoro)[2-(trifluoromethyl)phenyl]silane
Comparison: Compared to its analogs, this compound exhibits unique reactivity and stability due to the position of the trifluoromethyl group on the phenyl ring. This positional difference can significantly influence the compound’s chemical behavior and its interactions with other molecules.
Properties
CAS No. |
918447-02-6 |
|---|---|
Molecular Formula |
C11H13F5Si |
Molecular Weight |
268.30 g/mol |
IUPAC Name |
butan-2-yl-difluoro-[3-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C11H13F5Si/c1-3-8(2)17(15,16)10-6-4-5-9(7-10)11(12,13)14/h4-8H,3H2,1-2H3 |
InChI Key |
WRHFFXIDTIFYEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[Si](C1=CC=CC(=C1)C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Phenyl-1-{[3-(2,4,6-trimethylphenyl)prop-2-yn-1-yl]oxy}but-3-yn-2-one](/img/structure/B14198448.png)
![4-Methyl-2-[3-(trifluoromethyl)phenyl]thiophene](/img/structure/B14198451.png)
![N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide](/img/structure/B14198463.png)
![4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate](/img/structure/B14198472.png)

![3-Cyclohexyl-6-(phenanthren-9-YL)-1H,4H-furo[3,4-C]furan-1,4-dione](/img/structure/B14198483.png)
![[3-[(1S)-1-phenylethoxy]phenyl]thiourea](/img/structure/B14198491.png)
![2-(3-Fluorophenyl)-3-[(3-fluorophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14198492.png)
![9-Chlorobenzo[h]isoquinoline-6-carbaldehyde](/img/structure/B14198499.png)
![2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-3-methylphenol](/img/structure/B14198506.png)


![L-Phenylalaninamide, N-[(4-methoxyphenyl)acetyl]-L-phenylalanyl-4-(1,1-dioxido-3-oxo-5-isothiazolidinyl)-(9CI)](/img/structure/B14198518.png)
![3,6-Bis[(4-methoxyphenyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14198525.png)
